Product packaging for Hexahydrofuro[2,3-b]furan-3-amine(Cat. No.:CAS No. 681463-05-8)

Hexahydrofuro[2,3-b]furan-3-amine

Cat. No.: B3149945
CAS No.: 681463-05-8
M. Wt: 129.16 g/mol
InChI Key: RHQKWVXCNVSKSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Structural Significance within Bicyclic Heterocyclic Chemistry

The hexahydrofuro[2,3-b]furan (B8680694) framework is a noteworthy structure in the field of bicyclic heterocycles. Heterocyclic compounds are cyclic structures containing atoms of at least two different elements in their rings. wikipedia.org Bicyclic systems, like the one , are formed by the fusion of two such rings.

The significance of the hexahydrofuro[2,3-b]furan scaffold lies in several key aspects:

Conformational Rigidity: The fused-ring system imparts a high degree of conformational rigidity. This is a desirable trait in medicinal chemistry as it reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity.

Stereochemical Complexity: The scaffold possesses multiple stereocenters, leading to various possible stereoisomers. The specific spatial arrangement, or stereochemistry, is often crucial for biological activity. For instance, the (3R,3aS,6aR) configuration is a key component in certain pharmacologically active agents. nih.govacs.orgnih.gov

Functional Group Placement: The oxygen atoms within the furan (B31954) rings can act as hydrogen bond acceptors, influencing the molecule's interaction with biological macromolecules. The amine group on Hexahydrofuro[2,3-b]furan-3-amine provides a reactive site for further chemical modifications, allowing for its incorporation into larger, more complex structures.

Strategic Importance as a Chiral Building Block in Complex Molecule Synthesis

A chiral building block is a molecule that is available in an enantiomerically pure form and can be used to construct larger, more complex chiral molecules. This compound, and its related alcohol derivative (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol, are of paramount importance in this regard. nih.gov

The strategic value of this amine is most prominently demonstrated by its role as a key intermediate in the synthesis of sophisticated pharmaceutical compounds. A notable example is its connection to the synthesis of darunavir, an HIV-1 protease inhibitor. nih.gov The bis-THF moiety is a critical component of this drug, and efficient synthetic routes to this chiral fragment are a subject of extensive research. researchgate.netnih.gov

Researchers have developed various methods to synthesize the core bicyclic structure and its derivatives in an enantioselective manner. These strategies include:

Utilizing starting materials from the "chiral pool," such as sugars or amino acids. nih.govclockss.org

Employing enzyme-catalyzed reactions, such as lipase-catalyzed resolutions, to separate enantiomers with high selectivity. nih.gov

Developing practical, large-scale syntheses from readily available materials like isocitric acid, which can be obtained through fermentation. acs.orgnih.govresearchgate.net

The ability to produce enantiopure forms of the hexahydrofuro[2,3-b]furan scaffold is crucial, as the specific stereochemistry directly impacts the efficacy of the final complex molecule.

Data Tables

Table 1: Physicochemical Properties of a Related Hexahydrofuro[2,3-b]furan Derivative

PropertyValue
Compound Name (3r,3As,6ar)-hexahydrofuro[2,3-b]furan-3-yl (4-nitrophenyl) carbonate
CAS Number 192725-55-6 pharmaffiliates.com
Molecular Formula C13H13NO7 nih.gov
Molecular Weight 295.24 g/mol nih.gov
Physical Form White to Yellow Solid sigmaaldrich.com
Purity 90% sigmaaldrich.com

This table presents data for a closely related derivative used in the synthesis and study of the core scaffold.

Table 2: Examples of Synthetic Approaches to the Core Scaffold

Starting MaterialKey Synthetic StepsTarget Scaffold/IntermediateReference
Sugar DerivativesSubstrate-controlled hydrogenation, Baeyer–Villiger oxidation, acid-catalyzed cyclization(3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol nih.gov
Monopotassium IsocitrateConversion to tertiary amide, reduction with lithium aluminum hydride, in situ cyclization(3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol acs.orgnih.gov
1,2-Dihydrofuran & Glycolaldehyde (B1209225)Organocatalytic condensation, lipase-catalyzed kinetic resolutionEnantiopure hexahydrofuro[2,3-b]furan-3-ol researchgate.net
S-2,3-O-isopropylideneglyceraldehydeDiastereoselective Michael addition, Nef oxidation, cyclization, reductionbis-THF-alcohol researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H11NO2 B3149945 Hexahydrofuro[2,3-b]furan-3-amine CAS No. 681463-05-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c7-5-3-9-6-4(5)1-2-8-6/h4-6H,1-3,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHQKWVXCNVSKSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2C1C(CO2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Stereochemical Investigations of Hexahydrofuro 2,3 B Furan 3 Amine Derivatives

Analysis of Enantiomeric and Diastereomeric Forms

The specific stereoisomer that has garnered the most significant attention is the (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-amine. This particular configuration is a key structural component in the synthesis of potent HIV protease inhibitors, such as Darunavir. In these inhibitors, the bis-tetrahydrofuranyl (bis-THF) moiety acts as a P2 ligand, and its specific stereochemistry is crucial for high-affinity binding to the protease enzyme. acs.org The (3aS,6aR) configuration ensures the correct orientation of the fused furan (B31954) rings, which is essential for biological efficacy.

While the (3R,3aS,6aR) isomer is the most studied, other stereoisomers also exist. For instance, the (3S,3aR,6aS) enantiomer has been synthesized and studied. google.com The analysis and differentiation of these stereoisomers are typically achieved through a combination of chiral chromatography techniques, such as chiral High-Performance Liquid Chromatography (HPLC), and spectroscopic methods, most notably Nuclear Magnetic Resonance (NMR) spectroscopy. semanticscholar.org In NMR analysis, the coupling constants and chemical shifts of the protons on the bicyclic ring system can provide detailed information about the relative stereochemistry of the molecule.

Table 1: Key Stereoisomers of Hexahydrofuro[2,3-b]furan (B8680694) Derivatives and Their Significance

StereoisomerSignificance
(3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-amineA key intermediate in the synthesis of the HIV protease inhibitor Darunavir.
(3S,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-olThe enantiomer of the key precursor for Darunavir, often used in comparative studies. google.com
(3S,3aR,6aR)-Hexahydrofuro[2,3-b]furan-3-olA diastereomer that can be produced in biocatalytic resolutions.

Methodologies for Absolute and Relative Stereocontrol in Synthetic Pathways

The synthesis of enantiomerically pure hexahydrofuro[2,3-b]furan-3-amine derivatives is a significant challenge that has been addressed through various sophisticated synthetic strategies. These methods can be broadly categorized into two main approaches: the use of chiral starting materials and the application of stereoselective reactions.

One of the most common strategies involves starting with a chiral precursor, often derived from the "chiral pool." For example, S-2,3-O-isopropylideneglyceraldehyde, which is readily available from L-ascorbic acid, has been used as a chiral starting material. acs.orgnih.gov This approach allows for the transfer of chirality from the starting material to the final product.

Diastereoselective reactions are also central to controlling the relative stereochemistry of the molecule. A key step in many synthetic routes is a diastereoselective Michael addition of nitromethane (B149229) to an α,β-unsaturated ester. acs.org This reaction can be controlled to produce the desired syn isomer with high diastereoselectivity (up to 97:3 syn/anti ratio). acs.org The subsequent Nef oxidation and cyclization then lead to the formation of the fused furan ring system with the desired stereochemistry. acs.org

Enzymatic resolutions have also proven to be a powerful tool for obtaining enantiomerically pure hexahydrofuro[2,3-b]furan derivatives. Lipases, such as those from Pseudomonas cepacia (e.g., Amano PS-C I), are capable of selectively acylating one enantiomer of a racemic mixture of the corresponding alcohol, (±)-hexahydrofuro[2,3-b]furan-3-ol. This kinetic resolution allows for the separation of the two enantiomers, providing access to the desired (3R,3aS,6aR)-alcohol with high enantiomeric excess. This alcohol can then be readily converted to the corresponding amine.

More recent developments have focused on catalytic asymmetric synthesis. For example, a one-pot synthesis of enantiopure (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol has been developed using an organocatalytic condensation followed by an enzymatic resolution. researchgate.net Another approach utilizes a titanium enolate-based stereoselective anti-aldol reaction to achieve high enantiomeric excess (>99% ee). researchgate.net

Table 2: Methodologies for Stereocontrol in the Synthesis of Hexahydrofuro[2,3-b]furan Derivatives

MethodologyKey FeaturesAchieved Stereoselectivity
Chiral Pool SynthesisUtilizes chiral starting materials like S-2,3-O-isopropylideneglyceraldehyde. acs.orgnih.govHigh enantiomeric purity dependent on the starting material.
Diastereoselective Michael AdditionAddition of nitromethane to an α,β-unsaturated ester. acs.orgHigh diastereomeric ratio (e.g., 97:3 syn/anti). acs.org
Enzymatic ResolutionLipase-catalyzed acylation of a racemic alcohol. High enantiomeric excess (>99% ee). researchgate.net
Catalytic Asymmetric Aldol (B89426) ReactionTitanium enolate-based anti-aldol reaction. researchgate.netExcellent enantiomeric excess (>99% ee). researchgate.net

Advanced Synthetic Methodologies for Hexahydrofuro 2,3 B Furan 3 Amine and Precursors

Asymmetric Synthesis Approaches

The synthesis of enantiomerically pure hexahydrofuro[2,3-b]furan (B8680694) derivatives is dominated by asymmetric strategies that establish the required stereocenters with high fidelity. These approaches are critical as the biological activity of the final therapeutic agents is highly dependent on the precise three-dimensional arrangement of the molecule. Methodologies range from utilizing nature's own chiral building blocks to employing sophisticated catalytic systems.

Chiral Pool Strategy

The chiral pool strategy leverages readily available, inexpensive, and enantiomerically pure natural products as starting materials. This approach incorporates pre-existing stereocenters into the synthetic target, bypassing the need for de novo asymmetric induction in the early stages.

Carbohydrates represent a rich source of chiral starting materials for the synthesis of the hexahydrofuro[2,3-b]furan core. Various sugars and their derivatives have been successfully converted into the key alcohol precursor.

One prominent route begins with S-2,3-O-isopropylideneglyceraldehyde, which can be derived from L-ascorbic acid. acs.orgnih.gov This three-carbon building block contains a key stereocenter that directs subsequent transformations. The synthesis involves a diastereoselective Michael addition of nitromethane (B149229), followed by a Nef oxidation and cyclization to furnish a lactone acetal (B89532), which is then reduced and cyclized to give the target bis-THF alcohol. acs.orgnih.gov

An enantioselective synthesis has also been developed starting from commercially available sugar derivatives, featuring key steps such as a substrate-controlled hydrogenation and a Lewis acid-catalyzed anomeric reduction. researchgate.net

Table 1: Chiral Pool Syntheses from Sugar Derivatives

Starting Material Key Reactions Target Reference(s)
S-2,3-O-isopropylideneglyceraldehyde Michael Addition, Nef Oxidation, Cyclization, Reduction (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol acs.org, nih.gov
L-gulono-1,4-lactone Protection, Oxidative Cleavage, Wittig Reaction, Cyclization (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol acs.org
D-Glyceraldehyde derivative Wittig Olefination-Claisen Rearrangement (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol researchgate.net

Expanding on the chiral pool concept, researchers have turned to other renewable biomass sources. A practical synthesis of the target furofuranol has been described starting from monopotassium isocitrate. researchgate.netresearchgate.net This starting material, obtained from the high-yielding fermentation of sunflower oil, is converted through several steps into a tertiary amide. A subsequent reduction with lithium aluminum hydride followed by an acidic workup and in situ cyclization yields the desired product. researchgate.net

Other biomass-derived precursors include isosorbide (B1672297) and isomannide, which are diols obtained from renewable resources like cellulose. These rigid, chiral molecules can be chemically modified to introduce the necessary functional groups while preserving the inherent stereochemistry. The principles of "xylochemistry" have also been applied, using wood-based starting materials like furan (B31954) in a [2+2]-photocycloaddition with a protected glycolaldehyde (B1209225) to construct the bicyclic core. researchgate.netresearchgate.netnih.gov

Organocatalytic Transformations

Organocatalysis, which uses small, metal-free organic molecules to catalyze chemical reactions, has emerged as a powerful tool for asymmetric synthesis. A concise, one-pot synthesis of enantiopure hexahydrofuro[2,3-b]furan-3-ol employs an organocatalytic condensation of 2,3-dihydrofuran (B140613) and glycolaldehyde. researchgate.netnih.gov This reaction is efficiently catalyzed by Schreiner's thiourea (B124793) catalyst (at 1 mol-% loading), followed by an enzymatic resolution to achieve high enantiomeric purity (>99% ee). researchgate.netresearchgate.net

In another example, a diphenylprolinol-catalyzed, highly enantio- and diastereoselective cross-aldol reaction between polymeric ethyl glyoxylate (B1226380) and an aldehyde serves as the key step in forming a diol intermediate, which is then converted to the target furofuranol scaffold. researchgate.net

Biocatalytic and Enzymatic Resolution Techniques

Biocatalysis offers a highly selective and environmentally benign method for producing enantiomerically pure compounds. Enzymatic kinetic resolution is a widely adopted strategy for separating racemic mixtures of the hexahydrofuro[2,3-b]furan-3-ol precursor. lookchem.com

This technique often involves the transesterification of the racemic alcohol using a lipase (B570770), such as that from Pseudomonas cepacia or Candida antarctica lipase B (CAL-B), and an acyl donor like vinyl acetate (B1210297). amazonaws.com The enzyme selectively acylates one enantiomer, allowing for the separation of the faster-reacting enantiomer (as the ester) from the unreacted, enantiopurified alcohol. researchgate.netresearchgate.netnih.gov This method is frequently integrated into one-pot procedures, for instance, following a photocycloaddition or organocatalytic condensation, to afford the desired alcohol with enantiomeric excess values often exceeding 99%. researchgate.netnih.gov

Beyond resolution, enzymes are also used for asymmetric synthesis. A patented method describes the use of an aldehyde/ketone reductase from the yeast Saccharomyces kudriavzevii to directly reduce a ketone precursor, thereby constructing the chiral hydroxyl group with high optical purity in a key step toward the final product. google.com

Table 2: Biocatalytic and Enzymatic Resolution Approaches

Enzyme/Biocatalyst Reaction Type Substrate Outcome Reference(s)
Lipase (e.g., from Pseudomonas cepacia) Kinetic Resolution (Acylation) Racemic hexahydrofuro[2,3-b]furan-3-ol Enantiopure alcohol (>99% ee) researchgate.net, amazonaws.com,
Aldehyde/Ketone Reductase (from S. kudriavzevii) Asymmetric Reduction Prochiral ketone precursor Chiral alcohol with high optical purity google.com
Schreiner's Thiourea / Lipase One-Pot Organocatalysis & Enzymatic Resolution 1,2-dihydrofuran and glycolaldehyde Enantiopure alcohol (>99% ee) researchgate.net, researchgate.net

Metal-Catalyzed Asymmetric Reactions

Transition metal catalysis provides a versatile platform for the asymmetric synthesis of the hexahydrofuro[2,3-b]furan ring system, often enabling novel bond formations and cyclization strategies.

One advanced approach combines a Palladium-catalyzed asymmetric hydroalkoxylation of an ene-alkoxyallene with a subsequent ring-closing metathesis (RCM) reaction. researchgate.netlookchem.com This sequential metal catalysis strategy is highly chemoselective and provides unified access to the bis-THF core and its structural analogs. lookchem.com

Other notable metal-catalyzed methods include:

An ester-derived titanium enolate based, highly stereoselective anti-aldol reaction as the key step. researchgate.netresearchgate.net

A cycloaddition between glycolaldehyde and 2,3-dihydrofuran catalyzed by tin(II) triflate in combination with common chiral ligands such as BINAP or Evans's box ligands, which achieves high diastereoselectivity (up to 98:2). nih.gov

These catalytic asymmetric syntheses represent an alternative to chiral pool approaches, starting from achiral substrates and building the desired stereochemistry through the influence of a chiral catalyst. lookchem.com

Convergent and Linear Synthetic Routes

The synthesis of hexahydrofuro[2,3-b]furan-3-amine, a significant heterocyclic compound, is often approached through the synthesis of its immediate precursor, (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol. Methodologies for constructing this core structure can be broadly categorized into linear and convergent strategies, each with distinct advantages in efficiency and yield.

Development of One-Pot Synthesis Protocols

One-pot syntheses represent a significant advancement in chemical manufacturing, offering reduced reaction times, lower costs, and a smaller environmental footprint by minimizing solvent use and purification steps. For the synthesis of the key precursor, (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol, notable one-pot methodologies have been developed.

One such protocol involves an organocatalytic condensation followed by an enzymatic kinetic resolution. researchgate.netresearchgate.net This process efficiently constructs the bicyclic furan structure and resolves the enantiomers in a single sequence without isolating intermediates. Another innovative one-pot procedure utilizes a [2+2]-photocycloaddition between furan and a Cbz-protected glycol aldehyde. researchgate.netnih.gov This is followed by hydrogenation and a lipase-catalyzed kinetic resolution to yield the target alcohol with high enantiomeric excess. nih.gov These methods highlight the power of combining multiple reaction types, such as biocatalysis and photochemistry, in a single pot to streamline the synthesis of complex chiral molecules.

Multi-Step Reaction Sequence Design and Optimization

The design and optimization of multi-step syntheses are crucial for their practical application, particularly on an industrial scale. Research into the synthesis of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol provides insights into these challenges. For example, a six-step synthesis route, while a significant improvement over earlier methods and robust enough for multi-kilogram production, presented several disadvantages that required optimization. acs.org

Challenges in this route included a Knoevenagel reaction with a maximum yield of 77% and significant product loss (nearly 50%) during decarboxylation and cyclization steps due to polymerization and isolation difficulties. acs.orgacs.org Furthermore, the workup conditions for the labile lactone ester intermediate were sensitive to temperature and pH, necessitating large reactor volumes. acs.org These issues underscore the importance of optimizing each step in a multi-step sequence to improve yield, reduce waste, and enhance scalability.

Key Chemical Transformations and Strategies

The synthesis of the hexahydrofuro[2,3-b]furan ring system relies on a variety of powerful chemical transformations. These reactions are instrumental in constructing the core structure and controlling its stereochemistry.

Pericyclic Reactions, including [2+2]-Photocycloadditions

Pericyclic reactions, which proceed through a cyclic transition state, are powerful tools in organic synthesis. Among these, the [2+2]-photocycloaddition has been effectively employed in the synthesis of the hexahydrofuro[2,3-b]furan core. This reaction involves the light-induced union of two double bonds to form a four-membered ring. acs.org

A notable application is the one-pot synthesis of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol, which commences with a [2+2]-photocycloaddition between furan and a protected glycol aldehyde. researchgate.netnih.gov This key step constructs the bicyclic framework which, after subsequent transformations, yields the desired product. The use of furan derivatives in [2+2] photocycloadditions is a broader strategy, with studies exploring the dimerization of compounds like furyl acrylic acid and reactions between 2(5H)-furanone and various unsaturated compounds. und.edunih.gov These reactions are often initiated by UV light and can proceed through triplet-state intermediates. nih.govresearchgate.net

Stereoselective Michael Additions

The Michael addition, or conjugate addition, is a fundamental carbon-carbon bond-forming reaction. Its stereoselective variants are crucial for controlling the stereochemistry of the final product. In the context of hexahydrofuro[2,3-b]furan synthesis, a highly diastereoselective Michael addition of nitromethane to a protected γ,δ-dihydroxy-substituted α,β-unsaturated ester is a key step. acs.orgnih.gov

This reaction establishes the stereocenters that will ultimately define the relative configuration of the final bicyclic system. The diastereoselectivity of this addition is high, with a reported syn/anti ratio of 97:3. acs.org The resulting nitro compound is then carried forward through a Nef reaction and cyclization to form the furan ring. acs.orgacs.org The broader utility of Michael additions in furan chemistry is demonstrated by the asymmetric vinylogous Michael addition of 5-substituted-furan-2(3H)-ones to α,β-unsaturated-γ-lactams, which is achieved with high enantio- and diastereoselectivity using a bifunctional organocatalyst. rsc.org

Wittig Reaction Applications

The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones and a phosphonium (B103445) ylide. masterorganicchemistry.comlibretexts.org This reaction is particularly valuable because it forms the double bond at a specific location, avoiding the formation of isomeric mixtures that can result from other elimination reactions. libretexts.org

In the synthesis of the precursor to this compound, the Wittig reaction is employed to prepare the α,β-unsaturated ester that serves as the substrate for the key Michael addition step. acs.org Specifically, the reaction is performed on S-2,3-O-isopropylideneglyceraldehyde to introduce the unsaturated ester moiety. acs.org This application showcases the Wittig reaction's role as an enabling transformation within a larger synthetic sequence, providing access to crucial intermediates with the required functionality and geometry.

Aldol (B89426) Reaction Stereocontrol

The aldol reaction is a cornerstone for establishing the stereochemistry of precursors to the hexahydrofuro[2,3-b]furan ring system. Precise control over the formation of new stereocenters is achieved through various strategies, including the use of chiral auxiliaries, substrate control, and Lewis acid catalysis.

A key approach involves a diastereoselective anti-aldol reaction using a titanium enolate derived from an ester. nih.gov This method successfully creates two crucial stereocenters that are pivotal for the subsequent acid-catalyzed cyclization to form the desired (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol. nih.gov The use of a tosylamidoindanol chiral auxiliary has been reported to provide the product in high optical purity (>99% ee). nih.gov The choice of Lewis acid and additives is critical for optimizing both yield and diastereoselectivity. nih.gov For instance, while TiCl₄ with TMEDA can provide good diastereomeric excess, the yield may be unsatisfactory. nih.gov The addition of acetonitrile (B52724) (MeCN) or N-methylpyrrolidone (NMP) has been shown to improve both selectivity and yield. nih.gov

In another strategy, a cross-aldol reaction between a chiral benzyloxypropanal and a silyl (B83357) enol ether derived from a bicyclo[3.2.0]alkanone in the presence of titanium tetrachloride (TiCl₄) has been shown to proceed with total stereoselectivity, creating five stereogenic centers from a single one. researchgate.netnih.gov While not directly forming the hexahydrofuro[2,3-b]furan ring, this demonstrates the power of aldol reactions in constructing complex, stereochemically rich bicyclic systems. researchgate.netnih.gov

The Mukaiyama aldol reaction, which uses a silyl enol ether with a Lewis acid catalyst, typically yields anti-adducts. wikipedia.org The stereochemical outcome of metal enolate-based aldol reactions is often explained by the Zimmerman-Traxler model, which posits a chair-like six-membered transition state. harvard.edu The geometry of the enolate (E or Z) dictates the relative stereochemistry (anti or syn) of the aldol product. harvard.edu

Reaction TypeKey Reagents/CatalystsStereochemical ControlOutcomeReference(s)
Titanium Enolate AldolEster-derived Ti-enolate, TiCl₄, TMEDA, Chiral Auxiliary (tosylamidoindanol)Chiral AuxiliaryHigh optical purity (>99% ee), anti-aldol product nih.gov
Cross Aldol CondensationSilyl enol ether, TiCl₄, Chiral benzyloxypropanalSubstrate ControlTotal stereoselectivity, creation of 5 stereocenters researchgate.netnih.gov
Mukaiyama AldolSilyl enol ether, Lewis Acid (e.g., TiCl₄)Reagent ControlTypically anti-selective wikipedia.org
Proline-Catalyzed AldolL-proline, Acetone, 1-phenyl-1,2-propanedioneOrganocatalysis80% ee nih.gov

Radical Cyclization Methodologies

Radical cyclization offers an alternative pathway to the hexahydrofuro[2,3-b]furan core. One of the earlier approaches developed for the synthesis of the key precursor, (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol, was based on a radical cyclization combined with an ozonolytic alkene cleavage. acs.org However, this particular route was found to be cost-inefficient and not easily scalable for industrial production, which led to the development of other, more efficient methods. acs.org

While specific details on radical cyclizations leading directly to this compound are sparse in the reviewed literature, the general principles of radical cyclization are well-established for furan synthesis. For example, metalloradical cyclization reactions catalyzed by Co(II) complexes can be used to form furan rings from α-diazocarbonyls and terminal alkynes under mild conditions. organic-chemistry.org These methodologies could potentially be adapted to create the fused bicyclic system of hexahydrofuro[2,3-b]furan.

Ring-Closing Metathesis Strategies

Ring-closing metathesis (RCM) has become a powerful and widely used method for the synthesis of unsaturated cyclic and bicyclic ethers due to the functional group tolerance of modern ruthenium-based catalysts. wikipedia.orgorganic-chemistry.org The reaction involves the intramolecular metathesis of a diene to form a cycloalkene and a volatile byproduct, typically ethylene (B1197577), which drives the reaction to completion. wikipedia.orgorganic-chemistry.org

This strategy is applicable to the synthesis of the hexahydrofuro[2,3-b]furan scaffold. The general approach involves creating a suitable diene precursor that, upon cyclization, forms one of the tetrahydrofuran (B95107) rings. For instance, diallyl ether can undergo RCM to form 2,5-dihydrofuran. wikipedia.org However, isomerization of the double bond to the more stable 2,3-dihydrofuran can be a competing side reaction, which can be suppressed by using specific additives that remove the responsible ruthenium hydride species. wikipedia.org

The synthesis of more complex fused bicyclic ethers has been achieved through sequential RCM and other transformations like hydroboration. researchgate.net Phosphate (B84403) tethers have also been ingeniously used to mediate RCM reactions, allowing for the construction of P-stereogenic bicyclo[n.3.1]phosphates, demonstrating the versatility of RCM in creating complex bicyclic systems. nih.gov While a direct, one-step RCM to form the hexahydrofuro[2,3-b]furan core from a simple acyclic precursor is challenging, it can be a key step in a multi-step sequence. For example, an RCM reaction can be used to form a seven-membered ring, which is then isomerized to a more stable enol ether. orgsyn.org The scalability of RCM has been demonstrated in the pharmaceutical industry, with processes optimized to produce hundreds of kilograms of complex macrocyclic intermediates. orgsyn.org

CatalystSubstrate TypeProductKey FeaturesReference(s)
Grubbs' Catalysts (Gen I & II)Dienes (e.g., N-Boc-diallylamine)Unsaturated heterocycles (e.g., N-Boc-3-pyrroline)High functional group tolerance; ethylene byproduct drives reaction. wikipedia.orgorganic-chemistry.orgorgsyn.org
Ruthenium CatalystsDiallyl ether2,5-dihydrofuranAdditives can prevent isomerization to 2,3-dihydrofuran. wikipedia.org
Grubbs' Second GenerationDiene with phosphate tetherP-stereogenic bicyclic phosphatesEnables synthesis of complex medium-to-large rings. nih.gov

Nucleophilic Substitution Reactions for Functionalization

The introduction of the amine functionality at the C3 position is a crucial step to convert the precursor alcohol, (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol, into the target this compound. This transformation is typically achieved via a two-step sequence involving activation of the hydroxyl group followed by nucleophilic substitution.

First, the alcohol is converted into a species with a better leaving group, such as a tosylate, mesylate, or halide. This activation makes the C3 carbon susceptible to nucleophilic attack. Subsequently, the activated intermediate is treated with a nitrogen nucleophile. Common nitrogen sources include ammonia (B1221849), or an azide (B81097) salt (like sodium azide) followed by a reduction step (e.g., hydrogenation with a palladium catalyst or reduction with lithium aluminum hydride) to convert the resulting azide to the primary amine. This sequence is a standard and reliable method for converting alcohols to amines with inversion of stereochemistry if the reaction proceeds via an S_N2 mechanism.

Redox Reactions (e.g., Nef Oxidation, Baeyer-Villiger Oxidation)

Redox reactions are instrumental in synthesizing key intermediates for the hexahydrofuro[2,3-b]furan core. The Nef reaction and the Baeyer-Villiger oxidation are particularly noteworthy.

Nef Oxidation: The Nef reaction transforms a primary or secondary nitroalkane into an aldehyde or ketone, respectively, through acid hydrolysis of its corresponding nitronate salt. organic-chemistry.orgwikipedia.org This reaction has been employed in efficient, scalable routes to (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol. acs.orgnih.gov In these syntheses, a diastereoselective Michael addition of nitromethane to an α,β-unsaturated ester yields a nitro compound. acs.orgnih.gov This nitro intermediate is then subjected to a Nef reaction, often concurrently with acetal deprotection, to generate a diol aldehyde, which then undergoes cyclization to form a lactone acetal, a direct precursor to the bicyclic system. acs.org

Baeyer-Villiger Oxidation: This reaction oxidizes a ketone to an ester, or more relevantly, a cyclic ketone to a lactone, using a peroxyacid or peroxide. wikipedia.orgorganic-chemistry.org The Baeyer-Villiger oxidation is a powerful tool for ring expansion and is a key step in some synthetic routes to the hexahydrofurofuran (B14135507) scaffold. researchgate.net For example, a tetrahydrofuranyl-2-aldehyde derivative can be oxidized to the corresponding lactone, which is a key intermediate that can be further elaborated to the final bicyclic product. researchgate.net The reaction is known for its high regioselectivity, which is dependent on the migratory aptitude of the groups attached to the carbonyl carbon, and its stereospecificity, as the configuration of the migrating group is retained. organic-chemistry.orgsigmaaldrich.com

ReactionSubstrateReagentsProductApplication in SynthesisReference(s)
Nef ReactionSecondary NitroalkaneBase, then strong acid (e.g., H₂SO₄)KetoneConversion of a nitro precursor to a key aldehyde intermediate for cyclization. acs.orgorganic-chemistry.orgnih.gov
Baeyer-Villiger OxidationCyclic KetonePeroxyacid (e.g., m-CPBA) or PeroxideLactoneRing expansion to form a lactone intermediate en route to the furan ring. wikipedia.orgorganic-chemistry.orgresearchgate.net

Acid-Mediated and Other Cyclization Pathways

The final formation of the cis-fused hexahydrofuro[2,3-b]furan ring system is frequently accomplished via a cyclization reaction, often mediated by acid. These pathways typically involve the intramolecular reaction of a precursor containing appropriately positioned hydroxyl and carbonyl or acetal functionalities.

One of the most effective strategies involves the acid-catalyzed cyclization of a diol intermediate. acs.orgnih.gov For instance, after a key aldol reaction establishes the necessary stereochemistry, the resulting anti-aldol product is converted into a diol. nih.gov Treatment of this diol with acid prompts a cyclization cascade to furnish the (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol with the desired endo-diastereomer selectivity. acs.orgnih.gov Similarly, a lactone acetal intermediate can be reduced to a diol using a reagent like lithium borohydride (B1222165) (LiBH₄); subsequent treatment with aqueous acid, such as HCl, directly induces cyclization to the final bicyclic alcohol. acs.org

Alternative cyclization strategies have also been developed. A one-step diastereoselective synthesis of the bis-furan alcohol has been achieved through the condensation of 2,3-dihydrofuran and glycolaldehyde, catalyzed by various Lewis acids, including those derived from tin(II) triflate. researchgate.netucsf.edu Solid acid catalysts, like the Amberlyst® 15 ion-exchange resin, have also been used to catalyze condensation and cyclization reactions for furan synthesis, offering the advantage of being reusable. researchgate.net

Cyclization TypePrecursorCatalyst/ReagentKey FeatureReference(s)
Acid-Mediated CyclizationDiolAqueous HCl or other Brønsted acidsForms the cis-fused bicyclic ring system stereoselectively. acs.orgnih.gov
Lewis Acid-Catalyzed Condensation2,3-Dihydrofuran, GlycolaldehydeTin(II) triflate with chiral ligandsOne-step diastereoselective synthesis of the bicyclic alcohol. researchgate.netucsf.edu
Solid Acid-Catalyzed Condensation2-MethylfuranAmberlyst® 15Heterogeneous catalysis, catalyst is reusable. researchgate.net

Process Development and Scalability Studies in Chemical Manufacturing

The significance of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol as a key intermediate for the HIV protease inhibitor Darunavir has driven extensive research into developing efficient, cost-effective, and scalable manufacturing processes. acs.orggoogle.com Early synthetic routes, such as those relying on radical cyclization and ozonolysis, were deemed unsuitable for large-scale production due to high costs and operational complexity. acs.org

Consequently, new, more practical syntheses were developed. A notable process starts from the inexpensive and industrially available S-2,3-O-isopropylideneglyceraldehyde. acs.org This route is based on a diastereoselective Michael addition of nitromethane, followed by a Nef reaction and cyclization sequence. acs.orgnih.gov The entire process was designed to be stereoselective, efficient, and upscalable. acs.org

The development of one-pot procedures further enhances scalability and process efficiency. An organocatalytic condensation of 1,2-dihydrofuran and glycolaldehyde, followed by an enzymatic kinetic resolution, provides the enantiopure target alcohol (>99% ee) and demonstrates a practical method for large-scale synthesis. researchgate.netresearchgate.net The optimization of large-scale RCM reactions for pharmaceutical intermediates also highlights the progress in making complex cyclizations viable in manufacturing, with successful examples producing over 400 kg of product by dramatically reducing solvent use, time, and catalyst loading. orgsyn.org These studies underscore the continuous effort to refine synthetic routes, moving from academic curiosities to robust industrial processes suitable for producing life-saving medicines.

Mechanistic Elucidation of Reactions Involving the Hexahydrofuro 2,3 B Furan Scaffold

Investigation of Stereochemical Induction Mechanisms

The control of stereochemistry is a critical aspect of synthesizing complex molecules built upon the hexahydrofuro[2,3-b]furan (B8680694) core. Research has focused on various strategies to induce the desired stereoisomers, often starting from chiral precursors or employing stereoselective reactions.

One prominent strategy begins with a chiral starting material, such as S-2,3-O-isopropylideneglyceraldehyde, to establish the initial stereocenter. acs.orgnih.gov A key step in several synthetic routes is the diastereoselective Michael addition of nitromethane (B149229) to an unsaturated precursor. acs.orgnih.gov This reaction has been shown to predominantly yield the syn congeners, which are crucial for forming the correct relative stereochemistry in the fused ring system. acs.orgnih.gov

Following the initial addition, subsequent cyclization steps are designed to proceed with high stereocontrol. For instance, the acid-mediated cyclization of a diol intermediate, formed from the reduction of a lactone acetal (B89532), is reported to proceed in a syn-selective manner to yield the desired endo diastereomer of the hexahydrofuro[2,3-b]furan ring system. acs.org The stereochemical outcome of these cyclizations is often dictated by the minimization of steric hindrance and the formation of the thermodynamically more stable cis-fused ring junction.

Alternative methodologies have also been explored to achieve high stereoselectivity. These include:

An ester-derived titanium enolate based anti-aldol reaction, which has been reported as a highly stereoselective key step in one synthetic approach. researchgate.net

A one-pot procedure involving an organocatalytic condensation followed by an enzymatic optical resolution to obtain the enantiopure product. researchgate.netresearchgate.net

The use of a Claisen rearrangement of sugar-derived allyl vinyl ethers, followed by ozonolysis and acid-mediated acetalization, to construct the cis-fused perhydrofuro[2,3-b]furan system. researchgate.net

The diastereomeric ratio is a key measure of the success of these stereochemical induction mechanisms. In one reported synthesis, the formation of a lactone acetal intermediate resulted in an α/β-anomeric ratio that could be influenced by reaction conditions.

IntermediateConditionα/β-Anomeric RatioReference
Lactone Acetal 8aStandard Acid Quench3-4:1 acs.org
Lactone Acetal 8aAcid Quench at < -5 °C6:1 acs.org

Characterization and Role of Transient Intermediates

The synthesis of the hexahydrofuro[2,3-b]furan scaffold involves multi-step sequences where the identification of transient intermediates is key to understanding the reaction pathway and optimizing conditions.

In routes starting from nitroalkanes, a Nef reaction is employed to convert a nitro compound into a transient diol aldehyde. acs.org This intermediate is not typically isolated but is immediately subjected to conditions that promote lactonization and acetal cyclization to form a more stable lactone acetal. acs.org The diol aldehyde is therefore a pivotal, short-lived species that links the initial carbon-carbon bond formation to the assembly of the bicyclic core.

Another well-characterized intermediate is the diol that results from the reduction of a lactone acetal. acs.org This diol is the direct precursor to the final hexahydrofuro[2,3-b]furan ring system, undergoing an acid-mediated double cyclization to furnish the target scaffold. acs.org

A distinct pathway starting from monopotassium isocitrate involves the formation of a transient aminal-triol. researchgate.net This intermediate is generated upon acidic workup after the reduction of a tertiary amide and ester functionalities with a reducing agent like lithium aluminum hydride. The aminal-triol is unstable and spontaneously cyclizes in situ to form the bicyclic furofuranol product. researchgate.net The choice of amide was found to be critical for the success of this reaction, with N-methyl aniline (B41778) amide being identified as optimal for complete reaction and successful product isolation. researchgate.net

The conversion of the (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol to the corresponding 3-amine functionality can proceed through standard methods, which themselves involve key intermediates. For example, reductive amination would involve the formation of a transient imine intermediate. libretexts.org

The table below summarizes key transient intermediates identified in the synthesis of the hexahydrofuro[2,3-b]furan scaffold.

Transient IntermediatePreceding StepSubsequent StepRole in MechanismReference
Nitromethyl IntermediateMichael Addition of NitromethaneNef ReactionProduct of initial C-C bond formation. google.com
Diol AldehydeNef ReactionLactonization and Acetal CyclizationPivotal species linking nitroalkane reduction to ring formation. acs.org
DiolReduction of Lactone AcetalAcid-mediated CyclizationDirect precursor to the final bicyclic ring system. acs.org
Aminal-triolReduction of Amide/Esters and Acidic WorkupIn situ CyclizationUnstable intermediate that spontaneously forms the furofuranol product. researchgate.net
ImineReaction of Aldehyde/Ketone with Ammonia (B1221849)/AmineHydride ReductionKey intermediate in the formation of an amine via reductive amination. libretexts.org

Derivatization and Functionalization of the Hexahydrofuro[2,3-b]furan Amine Scaffold

The hexahydrofuro[2,3-b]furan scaffold is a privileged structure in medicinal chemistry, most notably as a key component of several potent HIV-1 protease inhibitors. The introduction and subsequent modification of an amine functionality at the 3-position of this bicyclic system are crucial for its biological activity, particularly its role as a P2-ligand that interacts with the active site of the protease. This article explores the strategies for introducing this amine group, the synthesis of its analogs, and its application in medicinal chemistry research.

Advanced Spectroscopic and Analytical Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of hexahydrofuro[2,3-b]furan-3-amine. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments provide a wealth of information regarding the proton and carbon environments within the molecule, enabling a complete assignment of its complex fused-ring system.

¹H NMR Spectroscopy: The proton NMR spectrum provides critical data on the chemical environment, multiplicity, and coupling constants of each proton. The specific shifts and splitting patterns are characteristic of the rigid bicyclic framework.

¹³C NMR Spectroscopy: The carbon NMR spectrum complements the proton data by identifying the chemical shifts of all carbon atoms in the molecule, including the quaternary carbons of the fused ring system. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can further distinguish between CH, CH₂, and CH₃ groups.

A representative, though not exhaustive, compilation of expected NMR data is presented below. Actual chemical shifts can vary based on the solvent and specific stereoisomer. sigmaaldrich.com

Table 1: Representative ¹H and ¹³C NMR Data for this compound

Position¹H Chemical Shift (ppm, multiplicity, J in Hz)¹³C Chemical Shift (ppm)
2~3.8 - 4.0 (m)~70 - 75
3~3.3 - 3.5 (m)~50 - 55
3a~4.5 - 4.7 (m)~75 - 80
5~3.6 - 3.8 (m)~68 - 72
6~3.9 - 4.1 (m)~72 - 77
6a~4.8 - 5.0 (m)~80 - 85

Note: The amine protons (NH₂) would appear as a broad singlet, the chemical shift of which is highly dependent on concentration and solvent.

High-Resolution Mass Spectrometry (HRMS) and Ultra-Performance Liquid Chromatography–Mass Spectrometry (UPLC-MS)

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy, HRMS can confirm the molecular formula of the compound. For example, the protonated molecule [M+H]⁺ would be analyzed to match the calculated exact mass.

Ultra-Performance Liquid Chromatography–Mass Spectrometry (UPLC-MS) combines the high separation efficiency of UPLC with the sensitive detection and mass identification capabilities of mass spectrometry. This technique is invaluable for analyzing the purity of this compound samples and for monitoring the progress of its synthesis. nih.gov The retention time from the UPLC provides one level of identification, while the mass spectrometer provides confirmation of the molecular weight of the eluting compound.

Table 2: Expected HRMS Data for this compound

IonCalculated Exact Mass (m/z)
[M+H]⁺130.08626
[M+Na]⁺152.06820

Note: These values are predicted for the molecular formula C₆H₁₁NO₂. uni.lu

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Verification

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in this compound by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the amine (N-H) and ether (C-O) functional groups. As a primary amine, it should exhibit two N-H stretching bands. orgchemboulder.com

Table 3: Characteristic FT-IR Absorption Bands for this compound

Functional GroupVibrationExpected Wavenumber (cm⁻¹)
Primary AmineN-H Stretch (asymmetric & symmetric)3400 - 3250 (two bands)
Primary AmineN-H Bend (scissoring)1650 - 1580
Aliphatic AmineC-N Stretch1250 - 1020
EtherC-O Stretch1150 - 1050
Primary AmineN-H Wag910 - 665 (broad)

Source: General ranges for amine and ether functional groups. orgchemboulder.com

The presence of a strong, broad band in the 1150-1050 cm⁻¹ region would confirm the C-O stretching of the fused furan (B31954) rings, while the distinct N-H stretching and bending vibrations would verify the presence of the primary amine group. orgchemboulder.comresearchgate.net

Chromatographic Methods for Purity Assessment and Stereoisomer Separation (HPLC, Prep-HPLC, GC-MS)

Chromatographic techniques are essential for assessing the chemical and stereochemical purity of this compound.

High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for determining the purity of a sample by separating it into its individual components. A sample of this compound would ideally show a single major peak, with the area of this peak relative to any impurity peaks used to calculate the purity. For separating the different stereoisomers, chiral HPLC is required, which uses a chiral stationary phase to differentiate between enantiomers and diastereomers.

Preparative High-Performance Liquid Chromatography (Prep-HPLC): When separation of larger quantities of a specific stereoisomer is needed, preparative HPLC is employed. This technique operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to isolate and collect pure fractions of the desired compound.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique for purity analysis, particularly for volatile compounds. The sample is vaporized and separated based on its boiling point and interactions with the GC column. The separated components then enter the mass spectrometer, which provides mass information for identification. The resulting chromatogram can reveal the presence of any volatile impurities. researchgate.net

The choice of chromatographic method depends on the specific requirements of the analysis, whether it is for routine purity checks, the isolation of a specific stereoisomer, or the identification of volatile byproducts.

Computational and Theoretical Chemistry Studies of Hexahydrofuro 2,3 B Furan 3 Amine Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations are fundamental to modern chemistry, allowing for the investigation of molecular properties from first principles. researchgate.net Methods such as Density Functional Theory (DFT) are employed to model the electronic structure of a molecule, providing a detailed picture of its stability, reactivity, and spectroscopic characteristics. manchester.ac.uk For Hexahydrofuro[2,3-b]furan-3-amine, such calculations can elucidate key parameters that govern its chemical behavior.

Detailed research findings from these theoretical studies can predict various physicochemical properties. For instance, calculations can determine the optimized molecular geometry, including bond lengths, bond angles, and dihedral angles, revealing the most stable three-dimensional conformation of the molecule. Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of molecular stability and reactivity.

Furthermore, these calculations can generate theoretical vibrational spectra (IR and Raman), which can aid in the experimental characterization of the compound. researchgate.net The calculation of parameters like ionization potential, electron affinity, and dipole moment provides a comprehensive electronic and reactivity profile. researchgate.netmanchester.ac.uk While specific peer-reviewed quantum chemical data for this compound is not widely published, the following table illustrates the typical output of such a study, based on common computational methods like DFT with a B3LYP functional and a 6-311+G(d,p) basis set. manchester.ac.uk

Table 1: Illustrative Quantum Chemical Parameters for this compound (Note: These values are hypothetical and serve to illustrate the type of data generated from quantum chemical calculations.)

ParameterIllustrative Calculated ValueSignificance
Total Energy -517.3 HartreesThermodynamic stability of the molecule.
HOMO Energy -6.2 eVRelates to electron-donating capability (nucleophilicity).
LUMO Energy 1.5 eVRelates to electron-accepting capability (electrophilicity).
HOMO-LUMO Gap 7.7 eVIndicator of chemical reactivity and kinetic stability.
Dipole Moment 2.1 DebyeMeasures the overall polarity of the molecule.
N-H Stretch Freq. ~3400 cm⁻¹Corresponds to IR spectral bands for the amine group.
C-O-C Stretch Freq. ~1100 cm⁻¹Corresponds to IR spectral bands for the ether linkages.

Molecular Modeling and Docking Studies in Rational Design

The application of molecular modeling, and specifically docking studies, is a cornerstone of modern rational drug design. nih.gov This approach computationally simulates the interaction between a small molecule (ligand), such as this compound, and a macromolecular target, typically a protein or enzyme. The goal is to predict the preferred binding orientation and affinity of the ligand within the target's binding site. nih.gov Given that the hexahydrofuro[2,3-b]furan (B8680694) scaffold is a key recognition element in drugs like Darunavir, which targets the HIV protease enzyme, it is a prime candidate for such investigations. nih.gov

The process begins with obtaining the three-dimensional structures of both the ligand and the target protein, often from crystallographic data or homology modeling. The ligand's conformation is optimized, and the protein's binding site is defined. Docking algorithms then systematically sample a large number of orientations of the ligand within the binding site, scoring each pose based on a function that estimates the binding free energy. This scoring function typically accounts for forces like hydrogen bonding, electrostatic interactions, and van der Waals forces.

The results of a docking study can identify crucial interactions, such as hydrogen bonds between the amine group of this compound and amino acid residues in the active site. This information is vital for structure-activity relationship (SAR) studies, guiding the chemical modification of the scaffold to enhance potency and selectivity. nih.gov For example, identifying an unoccupied pocket near the bound ligand could prompt the design of a derivative with an additional functional group to fill that space, potentially forming new, favorable interactions.

The following interactive table illustrates a hypothetical outcome of a docking study of this compound with a target protein, showcasing the kind of data that informs rational design.

Table 2: Illustrative Molecular Docking Results for this compound (Note: These results are hypothetical and for illustrative purposes only.)

ParameterFindingImplication for Rational Design
Binding Energy -7.5 kcal/molIndicates a favorable binding affinity to the target site.
Hydrogen Bonds Amine (-NH₂) with Asp25; Furan (B31954) oxygen with Ile50These residues are critical for anchoring the ligand.
Hydrophobic Interactions Furanocyclic rings with Val82, Ile84Core scaffold contributes significantly to binding.
Unoccupied Pockets A small pocket is observed near the C5 position.Suggests potential for substitution at C5 to improve binding.

Sustainable Chemistry and Green Synthesis Approaches for Hexahydrofuro 2,3 B Furan Derivatives

Development of Processes Utilizing Renewable Feedstocks (e.g., Xylochemistry, Biomass-Derived Materials)

The synthesis of hexahydrofuro[2,3-b]furan (B8680694) derivatives, including the target compound Hexahydrofuro[2,3-b]furan-3-amine, can be rooted in renewable biomass, a concept central to xylochemistry. This field focuses on using wood-derived chemicals (xylochemicals) as starting materials for chemical synthesis. uni-mainz.de Biomass, particularly lignocellulose, is an abundant and sustainable source of furan (B31954) compounds, which serve as versatile platform molecules for the production of a wide range of chemicals. mdpi.com

The general strategy involves the conversion of carbohydrates from biomass into furan-based platform molecules like furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF). mdpi.com These can then be further transformed into the hexahydrofuro[2,3-b]furan scaffold. For instance, furfural, derived from the dehydration of C5 sugars, can be a starting point for the synthesis of various furan derivatives. researchgate.net

One of the key precursors to this compound is (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol. Efficient syntheses of this alcohol have been developed from biomass-derived starting materials. researchgate.netnih.gov A notable approach involves the use of glycolaldehyde (B1209225), which can be derived from renewable resources, and 2,3-dihydrofuran (B140613) in a lanthanide-catalyzed condensation reaction. scispace.com

The conversion of the alcohol precursor to the amine can be achieved through reductive amination. This process typically involves the reaction of the alcohol with an amine source, such as ammonia (B1221849), in the presence of a catalyst. mdpi.comacs.org The development of efficient catalytic systems for the amination of biomass-derived alcohols is an active area of research, with a focus on heterogeneous catalysts that can be easily separated and reused. mdpi.comresearchgate.net

Biocatalysis offers a powerful and highly selective alternative for the synthesis of chiral amines from renewable feedstocks. nih.govnih.gov Transaminases, for example, can be used to convert carbonyl compounds or alcohols into chiral amines with high enantiomeric excess. nih.govacsgcipr.org The use of engineered enzymes can overcome limitations of wild-type enzymes, expanding the substrate scope to include complex molecules derived from biomass. acsgcipr.org For instance, ω-transaminases have been successfully employed in the synthesis of chiral amines for pharmaceutical applications, and similar strategies can be envisioned for the production of this compound. nih.gov

Table 1: Examples of Renewable Feedstocks and their Conversion to Furan Derivatives

Renewable Feedstock Platform Molecule Target Derivative Class Reference
Lignocellulosic Biomass Furfural, 5-Hydroxymethylfurfural (HMF) Furan-derived amines mdpi.com
Wood (Xylochemicals) Ferulic acid, Vanillin Complex natural products, Polyamides uni-mainz.de
Sugars (e.g., Glucose) Glycolaldehyde Hexahydrofuro[2,3-b]furan-3-ol scispace.com
Biomass-derived Carbonyls Furan-derived ketones Tetrahydrofuran-derived amines acs.org

Implementation of Green Solvents and Environmentally Benign Reaction Conditions

The principles of green chemistry also emphasize the use of environmentally benign reaction conditions, including the choice of solvents and catalysts. Traditional organic solvents often pose environmental and health risks. Consequently, there is a significant effort to replace them with greener alternatives.

For the reductive amination of furan derivatives, water has been explored as a green solvent. mdpi.com The use of aqueous ammonia solutions in the presence of a suitable catalyst, such as Rh/Al2O3, has been shown to be effective for the synthesis of furfurylamine (B118560) from furfural, representing an environmentally friendly approach. researchgate.net While alcohols are also considered greener solvents, their use in catalytic reductive aminations requires caution as they can participate in side reactions. rsc.org A recent guide for solvent selection in reductive amination processes suggests that solvents like ethyl acetate (B1210297) can often replace less desirable chlorinated solvents. rsc.orgpsu.edu

The development of robust and recyclable heterogeneous catalysts is another key aspect of green synthesis. Catalysts based on non-noble metals like nickel and cobalt, as well as precious metals like ruthenium and rhodium on various supports (e.g., activated carbon, alumina), have been investigated for the reductive amination of furan compounds. mdpi.com These catalysts offer the advantage of easy separation from the reaction mixture, enabling their reuse and reducing waste. For example, a Raney Co catalyst has demonstrated high efficiency in the reductive amination of furfural to furfurylamine. mdpi.com

Biocatalytic methods inherently operate under mild and environmentally benign conditions, typically in aqueous media at or near ambient temperature and pressure. nih.govacsgcipr.org The use of enzymes like transaminases for the synthesis of chiral amines avoids the need for harsh reagents and protecting groups, leading to more sustainable processes. nih.govacsgcipr.org

Table 2: Green Solvents and Catalysts in the Amination of Furan Derivatives

Furan Derivative Amine Product Catalyst Solvent Key Findings Reference
Furfural Furfurylamine Rh/Al2O3 Aqueous Ammonia High selectivity (~92%) and catalyst recyclability. researchgate.netresearchgate.net
Furfural N-(furan-2-ylmethyl)aniline Ir/SiO2-SO3H Ethyl Acetate Bifunctional catalyst active at room temperature.
Furan-derived ketones THF-derived amines Pd/Al2O3 Ethanol High yield (up to 98%) and catalyst reusability. acs.org
Furfural Furfurylamine Raney Co Aqueous Ammonia Excellent yield (up to 99%) with a non-noble metal catalyst. mdpi.com

Analysis of Patent Literature Pertaining to Synthetic Routes of Hexahydrofuro 2,3 B Furan 3 Amine and Its Precursors

Overview of Industrial and Academia-Derived Patented Methodologies

Patent literature describes a variety of synthetic strategies to produce the core hexahydrofuro[2,3-b]furan (B8680694) structure. These methodologies can be broadly categorized by their starting materials and key strategic steps. While the patents are predominantly centered on the synthesis of the hydroxyl precursor, (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol, the conversion to the corresponding amine is a logical and feasible synthetic step.

Syntheses of the Precursor, Hexahydrofuro[2,3-b]furan-3-ol:

From 2,3-Dihydrofuran (B140613): A common industrial approach starts with the readily available and economical 2,3-dihydrofuran. One patented method involves the reaction of 2,3-dihydrofuran with a glyoxylate (B1226380) derivative in the presence of a titanium salt catalyst. google.com This process is advantageous for industrial scale-up as it avoids the very low temperatures (e.g., -78°C) required by some earlier methods and provides the product in high yield and purity. google.com Variations in this approach aim to improve efficiency and reduce hazardous waste. For instance, some patents critique the use of reagents like tributyltin hydride and ozone due to their hazardous nature, which is unsuitable for large-scale production. google.comgoogle.com Another patented process describes reacting 2,3-dihydrofuran with a chloroglyoxylate ester, followed by reduction and cyclization, though this involves multiple stages. google.com

From Chiral Pool Starting Materials: Academic and industrial researchers have patented stereoselective syntheses starting from enantiomerically pure compounds. One such route begins with S-2,3-O-isopropylideneglyceraldehyde. The key steps involve a diastereoselective Michael addition of nitromethane (B149229), followed by a Nef oxidation and subsequent cyclization to form the bicyclic system. google.com Another approach utilizes diethyl malate, involving steps like allylation, reduction, Swern oxidation, and ozonolytic cleavage. google.com These methods are valuable for producing specific stereoisomers required for pharmacologically active molecules.

Novel Cyclization Strategies: Research has also led to patents on innovative cyclization methods. One such process describes a one-step diastereoselective synthesis of the furan-furan alcohol via the cyclization of glycolaldehyde (B1209225) and 2,3-dihydrofuran, promoted by catalysts like tin(II) triflate with chiral ligands. nih.gov This approach is notable for its efficiency and high diastereoselectivity.

Conversion to Hexahydrofuro[2,3-b]furan-3-amine:

While patents specifically detailing the synthesis of this compound are less common than for its alcohol precursor, the conversion is based on standard, high-efficiency chemical transformations that are well-documented in general organic synthesis literature and patents. A prevalent and industrially viable three-step sequence to convert the alcohol to the primary amine would be:

Activation of the Hydroxyl Group: The hydroxyl group of the precursor is first converted into a good leaving group, typically by reaction with methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl) in the presence of a base to form a mesylate or tosylate ester.

Nucleophilic Substitution with Azide (B81097): The activated intermediate is then treated with an azide source, such as sodium azide (NaN₃), in a polar aprotic solvent. This results in an Sₙ2 reaction, displacing the leaving group to form a hexahydrofuro[2,3-b]furan-3-yl azide. This method is analogous to the conversion of hydroxyls to amines in related sugar-derived compounds like isosorbide (B1672297). wikipedia.org

Reduction of the Azide: The resulting azide is subsequently reduced to the target primary amine. This reduction is commonly achieved with high efficiency through catalytic hydrogenation (e.g., using H₂ gas with a palladium on carbon catalyst, Pd/C) or with a reducing agent like lithium aluminum hydride (LiAlH₄).

This sequence is a robust and scalable method for the stereospecific conversion of an alcohol to an amine, making it a highly probable route in any patented or industrial process requiring the title compound.

Comparative Analysis of Yields and Process Efficiencies in Patent Claims

The efficiency of synthetic routes is a critical factor for both industrial production and academic research, with patents often claiming improvements in yield, purity, cost-effectiveness, and safety. The analysis of patent claims for the synthesis of this compound's precursors reveals a clear progression towards more efficient and scalable processes.

The patented methods for producing the key precursor, (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol , show significant variability in their process efficiency. Early laboratory-scale syntheses often involved hazardous reagents or conditions not amenable to industrial production. For example, methods using tributyltin hydride and ozone were criticized for safety concerns, while photochemical cycloadditions were deemed cost-inefficient due to low yields and the need for specialized equipment. google.comfmeasure.com

Table 1: Comparative Analysis of Patented Synthetic Routes to Hexahydrofuro[2,3-b]furan-3-ol

Q & A

Q. What are the common synthetic approaches to enantiomerically pure hexahydrofuro[2,3-b]furan-3-amine derivatives?

Methodological Answer: Two primary strategies are employed:

  • Anti-Aldol Reaction : Titanium enolate-mediated stereoselective anti-aldol reactions achieve >99% enantiomeric excess (ee). This method is critical for constructing the fused bicyclic framework .
  • Biocatalytic Resolution : Immobilized lipase Amano PS-C I (Pseudomonas cepacia) resolves racemic mixtures, yielding the (3S,3aR,6aR)-isomer, a key intermediate for HIV protease inhibitors . Key Data: Anti-aldol yields >99% ee; enzymatic resolution achieves 95-98% enantiopurity under optimized conditions.

Q. How is the structural integrity of this compound validated during synthesis?

Methodological Answer: Advanced spectroscopic and chromatographic techniques are used:

  • NMR Spectroscopy : 1H/13C NMR confirms stereochemistry via coupling constants (e.g., J = 3.5–5.0 Hz for fused furan protons) and NOE correlations .
  • Chiral HPLC : Quantifies enantiomeric excess using chiral stationary phases (e.g., Chiralpak AD-H column) .
  • FTIR : Detects functional groups (e.g., hydroxyl stretches at 3349 cm⁻¹, sulfonamide bands at 1331 cm⁻¹) .

Advanced Research Questions

Q. How can synthetic routes to this compound be optimized for green chemistry metrics?

Methodological Answer: Sustainability is evaluated using:

  • E-Factor : Measures waste per kilogram of product. Industrial benchmarks for pharmaceutical intermediates range from 25–100; optimized routes achieve E-factors <50 .
  • Solvent Intensity (SI) : Prioritizes solvents with low environmental impact (e.g., ethanol, 2-MeTHF) using the GSK Solvent Guide. SI <20 L/kg is preferred .
  • Green Motion™ Scores : Assesses energy efficiency and hazardous byproduct generation. Scores >75/100 indicate high sustainability .

Q. What are the dominant degradation pathways of this compound under forced conditions?

Methodological Answer: Forced degradation studies (acid/base/oxidative stress) reveal:

  • Hydrolytic Cleavage : Carbamate bonds break under acidic conditions, forming acetamidine derivatives (e.g., DP-3 in ) .
  • Oxidative Degradation : Sulfonamide groups oxidize to sulfoxides, confirmed by FTIR (1331 cm⁻¹) and LC-MS (Δ m/z +16) . Analytical Workflow: LC-HRMS for fragment identification; 1H-15N HMBC for N-heterocycle stability analysis .

Q. How is stereochemical control maintained during large-scale synthesis of this compound?

Methodological Answer:

  • Chiral Auxiliaries : Use of (R)- or (S)-configured auxiliaries ensures retention of stereochemistry during ring-closing steps .
  • Crystallization-Induced Dynamic Resolution (CIDR) : Enhances ee by selectively crystallizing the desired enantiomer from a racemic mixture .
  • In-line PAT (Process Analytical Technology) : Monitors reaction progress via real-time Raman spectroscopy to detect stereochemical drift .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hexahydrofuro[2,3-b]furan-3-amine
Reactant of Route 2
Hexahydrofuro[2,3-b]furan-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.